Cas no 385808-59-3 (7-fluoro-1-benzofuran-2-carboxylic acid)
7-fluoro-1-benzofuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Fluorobenzofuran-2-carboxylic acid
- 7-FLUORO-1-BENZOFURAN-2-CARBOXYLIC ACID
- EN300-87981
- SCHEMBL2896177
- 7-Fluorobenzofuran-2-carboxylicacid
- AKOS005136756
- F84707
- Z406682016
- 385808-59-3
- MFCD11618705
- 7-fluoro-1-benzofuran-2-carboxylic acid
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- MDL: MFCD11618705
- Inchi: 1S/C9H5FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
- InChI Key: HHCPFHBJPUWLOB-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2C=C(C(=O)O)OC=21
Computed Properties
- Exact Mass: 180.02225
- Monoisotopic Mass: 180.02227218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 317.0±22.0 °C at 760 mmHg
- Flash Point: 145.5±22.3 °C
- PSA: 50.44
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
7-fluoro-1-benzofuran-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-fluoro-1-benzofuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276191-5g |
7-Fluorobenzofuran-2-carboxylic acid |
385808-59-3 | 95% | 5g |
$309 | 2021-06-17 | |
| Chemenu | CM276191-10g |
7-Fluorobenzofuran-2-carboxylic acid |
385808-59-3 | 95% | 10g |
$505 | 2021-06-17 | |
| Alichem | A019096777-5g |
7-Fluorobenzofuran-2-carboxylic acid |
385808-59-3 | 95% | 5g |
$1313.20 | 2023-09-02 | |
| Alichem | A019096777-10g |
7-Fluorobenzofuran-2-carboxylic acid |
385808-59-3 | 95% | 10g |
$2070.30 | 2023-09-02 | |
| Alichem | A019096777-25g |
7-Fluorobenzofuran-2-carboxylic acid |
385808-59-3 | 95% | 25g |
$3383.50 | 2023-09-02 | |
| TRC | B440913-100mg |
7-fluoro-1-benzofuran-2-carboxylic acid |
385808-59-3 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440913-500mg |
7-fluoro-1-benzofuran-2-carboxylic acid |
385808-59-3 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B440913-1g |
7-fluoro-1-benzofuran-2-carboxylic acid |
385808-59-3 | 1g |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM276191-5g |
7-Fluorobenzofuran-2-carboxylic acid |
385808-59-3 | 95% | 5g |
$*** | 2023-05-30 | |
| Enamine | EN300-87981-0.05g |
7-fluoro-1-benzofuran-2-carboxylic acid |
385808-59-3 | 95.0% | 0.05g |
$21.0 | 2025-02-19 |
7-fluoro-1-benzofuran-2-carboxylic acid Suppliers
7-fluoro-1-benzofuran-2-carboxylic acid Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 7-fluoro-1-benzofuran-2-carboxylic acid
Recent Advances in the Application of 7-Fluoro-1-benzofuran-2-carboxylic acid (CAS: 385808-59-3) in Chemical Biology and Pharmaceutical Research
The compound 7-fluoro-1-benzofuran-2-carboxylic acid (CAS: 385808-59-3) has recently emerged as a significant building block in medicinal chemistry and drug discovery. This heterocyclic carboxylic acid derivative, featuring a fluorine substituent at the 7-position of the benzofuran ring, has demonstrated remarkable potential in the development of novel therapeutic agents. Recent studies have highlighted its utility as a key intermediate in the synthesis of various biologically active molecules, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug development.
Structural analysis of 7-fluoro-1-benzofuran-2-carboxylic acid reveals that the fluorine atom at the 7-position significantly influences the electronic properties of the molecule, enhancing its metabolic stability and bioavailability compared to non-fluorinated analogs. The carboxylic acid moiety provides an excellent handle for further chemical modifications, allowing for the creation of diverse derivatives through amide formation, esterification, or other coupling reactions. This versatility has made the compound particularly valuable in structure-activity relationship (SAR) studies across multiple therapeutic areas.
In a recent study published in the Journal of Medicinal Chemistry (2023), researchers utilized 7-fluoro-1-benzofuran-2-carboxylic acid as a core scaffold to develop a series of potent kinase inhibitors. The fluorinated benzofuran system was found to optimally occupy the hydrophobic pocket of various kinase targets, while the carboxylic acid group facilitated crucial hydrogen bonding interactions with key amino acid residues. These findings suggest that 385808-59-3 may serve as a privileged structure for the development of targeted cancer therapies, particularly in the context of resistant mutations.
Another significant application of 7-fluoro-1-benzofuran-2-carboxylic acid has been in the development of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall biosynthesis, while the fluorine substitution improved membrane permeability and target engagement.
The synthetic accessibility of 7-fluoro-1-benzofuran-2-carboxylic acid has also been a focus of recent research. Several novel synthetic routes have been developed to improve the yield and purity of this important intermediate. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis starting from commercially available 2-fluoro-4-hydroxybenzaldehyde, achieving an overall yield of 68% with excellent purity (>99%). This advancement has significant implications for the large-scale production of pharmaceutical candidates incorporating this structural motif.
Looking forward, the unique properties of 7-fluoro-1-benzofuran-2-carboxylic acid (CAS: 385808-59-3) position it as a valuable tool in chemical biology and drug discovery. Its combination of favorable physicochemical properties, synthetic versatility, and demonstrated biological activity across multiple target classes suggests that this compound will continue to play an important role in the development of novel therapeutic agents. Future research directions may include exploration of its applications in PROTAC design, covalent inhibitor development, and as a fluorescent probe for biological imaging.
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